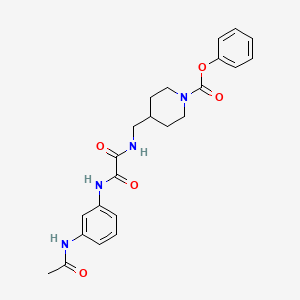

![molecular formula C16H16FN B2675649 N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine CAS No. 610298-64-1](/img/structure/B2675649.png)

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine

カタログ番号 B2675649

CAS番号:

610298-64-1

分子量: 241.309

InChIキー: UIATZNMHDAJCTC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 2411238-27-0 . It is a hydrochloride with a molecular weight of 277.77 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16FN.ClH/c17-16-8-4-3-7-14 (16)11-18-15-9-12-5-1-2-6-13 (12)10-15;/h1-8,15,18H,9-11H2;1H . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound is a hydrochloride and is typically stored at room temperature . It has a molecular weight of 277.77 and is available in powder form .科学的研究の応用

Application 1: Polymerization of Ethylene

- Summary of the Application : This compound has been used as a catalyst in the polymerization of ethylene. Two asymmetric nickel complexes, Cat1 and Cat2, bearing large steric hindrance fluorine-containing diphenylmethyl substituents were designed, synthesized and used for ethylene polymerization .

- Methods of Application : These α-diimine catalysts were covalently bonded to modified silica supports, and two supported α-diimine catalysts, S-Cat1 and S-Cat2, were prepared for ethylene polymerization .

- Results or Outcomes : These two homogeneous catalysts exhibited good thermal stability, especially Cat2, which exhibited an activity of 2.04×10^6 gPE/molNi h at 80 °C. The particle morphology of the polyethylene was substantially improved. Additionally, the melting point of the polyethylene was increased to approximately 110–120 °C. The molecular weight of the polymer prepared with the supported catalyst was nearly twice that of the polymer catalyzed by the corresponding homogeneous catalyst, and the molecular weight of the polyethylene prepared by S-Cat2 reached 1790 kg/mol .

Application 2: Synthesis of Heterocyclic Compounds

- Summary of the Application : A N-2-pyridyl-β-ketoamide was shown to be a suitable precursor to the hitherto unknown 3-arylmethyleneimidazo [1,2- a ]pyridin-2 (3 H )-one framework via a domino process comprising bromination, intramolecular nucleophilic substitution, and keto-enol tautomerism stages .

- Methods of Application : The transformation proceeded through a domino process comprising an initial bromination, cyclization via an intramolecular SN reaction, and a final keto-enol tautomerism, and allows generation of the fused heterocyclic system and installation of the acyl substituent in a single operation .

- Results or Outcomes : This method yields compounds in mesoionic form, which was suitable for the purpose of the researchers, who aimed at the discovery of mesoionic nicotinic acetylcholine antagonists acting as insecticides .

Application 3: Biological Potential of Indole Derivatives

- Summary of the Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Results or Outcomes : The results or outcomes also vary depending on the specific biological activity. For example, for antiviral activity, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application 4: Synthesis of FDA-Approved Trifluoromethyl Group-Containing Drugs

- Summary of the Application : The trifluoromethyl group is found in many FDA-approved drugs, and this compound could potentially be used in the synthesis of such drugs .

- Methods of Application : The methods of application would involve chemical reactions to incorporate the trifluoromethyl group into the drug molecule .

- Results or Outcomes : The outcomes would be new drug molecules containing the trifluoromethyl group, which have been shown to exhibit numerous pharmacological activities .

Application 5: Synthesis of Chiral Selective Compounds

- Summary of the Application : This compound has been used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate .

- Methods of Application : The transformation was achieved through a two-step substitution reaction .

Application 6: Synthesis of Fentanyl Analogues

- Summary of the Application : This compound could potentially be used in the synthesis of fentanyl analogues .

- Methods of Application : The methods of application would involve chemical reactions to incorporate the fentanyl analogue into the drug molecule .

- Results or Outcomes : The outcomes would be new drug molecules containing the fentanyl analogue, which have been shown to exhibit numerous pharmacological activities .

Safety And Hazards

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN/c17-16-8-4-3-7-14(16)11-18-15-9-12-5-1-2-6-13(12)10-15/h1-8,15,18H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIATZNMHDAJCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)NCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

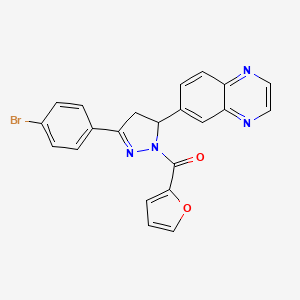

![1-(2-oxo-2-phenylethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2675566.png)

![3-[4-(3-Methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2675571.png)

![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)

![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)

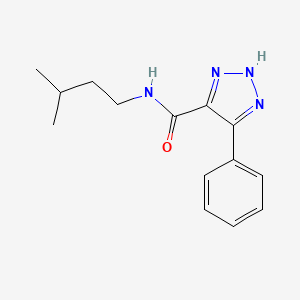

![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)

![2-[2-(3,4-Dimethoxy-phenyl)-benzoimidazole-1-carbonyl]-benzoic acid](/img/structure/B2675581.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylbenzyl)-1,3-thiazole-4-carboxamide](/img/no-structure.png)

![Spiro[3.4]octan-2-amine hydrochloride](/img/structure/B2675587.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)

![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)